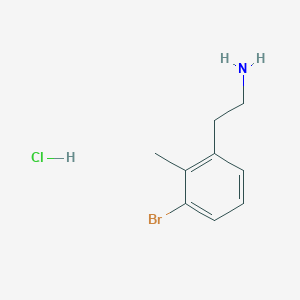
2-(3-Bromo-2-methylphenyl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Bromo-2-methylphenyl)ethanamine;hydrochloride” is a chemical compound with the CAS number 1388074-41-6 . It has a molecular formula of C9H12BrN and a molecular weight of 214.1 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom and a methyl group at the 3rd and 2nd positions respectively. Attached to the benzene ring is an ethanamine group .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 284.0±25.0 °C and a predicted density of 1.351±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 9.84±0.10 .Applications De Recherche Scientifique
Metabolism Studies
- Kanamori et al. (2002) studied the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. They identified various metabolites, suggesting multiple metabolic pathways. This research is relevant for understanding the metabolism of structurally similar compounds like 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride (Kanamori et al., 2002).
Synthesis and Characterization
- Bach and Bridges (1982) focused on the synthesis of 2-bromo-[1-14C]ethanamine hydrobromide, a compound related to the one . Their method achieved high purity and yield, which could be relevant for synthesizing and studying 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride (Bach & Bridges, 1982).
Ligand Synthesis and Complex Formation
- Canary et al. (1998) explored the synthesis of ligands structurally similar to 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride, leading to the formation of chiral complexes with metals. This research highlights potential applications in creating complexes for various scientific purposes (Canary et al., 1998).
Biocidal Applications
- Walter and Cooke (1997) discussed the use of 2-(Decylthio)ethanamine hydrochloride as a multifunctional biocide. Although the compound is different, the research provides insights into the potential use of similar compounds, like 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride, in biocidal applications (Walter & Cooke, 1997).
Applications in Catalysis
- Bhattacharjee et al. (2017) explored the catalytic activity of copper(II) complexes with different Schiff-base ligands, including structures related to 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride. This research suggests potential catalytic applications for the compound (Bhattacharjee et al., 2017).
Chemical Synthesis Routes
- Dean, Varma, and Varma (1982) described the use of ethanamines in the synthesis of chromanones, which may provide insights into the synthetic applications of 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride (Dean, Varma, & Varma, 1982).
Palladium Chemistry
- Markies et al. (1994) investigated the selectivity in reductive elimination from palladium(IV) complexes, which can be insightful for understanding reactions involving 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride in the context of palladium chemistry (Markies et al., 1994).
Propriétés
IUPAC Name |
2-(3-bromo-2-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7-8(5-6-11)3-2-4-9(7)10;/h2-4H,5-6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMKIOWEWYERQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2744948.png)



![8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2744957.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2744959.png)



![6-(4-(4-nitrophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2744965.png)

![2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2744967.png)
![(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2744968.png)
![N-[4-(benzyloxy)phenyl]-3-chloropropanamide](/img/structure/B2744971.png)